N1-(3,5-dimethylphenyl)-N2-((1-(2-hydroxyethoxy)cyclopentyl)methyl)oxalamide
Description
N1-(3,5-Dimethylphenyl)-N2-((1-(2-hydroxyethoxy)cyclopentyl)methyl)oxalamide (CAS: 2191266-50-7) is an oxalamide derivative characterized by a 3,5-dimethylphenyl group and a cyclopentylmethyl moiety substituted with a 2-hydroxyethoxy chain.
Properties
IUPAC Name |
N'-(3,5-dimethylphenyl)-N-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O4/c1-13-9-14(2)11-15(10-13)20-17(23)16(22)19-12-18(24-8-7-21)5-3-4-6-18/h9-11,21H,3-8,12H2,1-2H3,(H,19,22)(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQTQRXBTCCWVTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C(=O)NCC2(CCCC2)OCCO)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues from Pharmacopeial Forum (2017)
Compounds e–h (PF 43(1), 2017) exhibit variations in substituents and stereochemistry, influencing their physicochemical and biological profiles :
| Compound | Key Structural Features |
|---|---|
| e | N-[(2S,3S,5S)-5-Amino-3-hydroxy-1,6-diphenylhexan-2-yl]-2-(2,6-dimethylphenoxy)acetamide |
| f | 2-(2,6-Dimethylphenoxy)-N-[(2S,3S,5S)-5-formamido-3-hydroxy-1,6-diphenylhexan-2-yl]acetamide |
| g | N-[(2S,3S,5S)-5-Acetamido-3-hydroxy-1,6-diphenylhexan-2-yl]-2-(2,6-dimethylphenoxy)acetamide |
| h | N-[(S)-1-[(4S,6S)-4-Benzyl-2-oxo-1,3-oxazinan-6-yl]-2-phenylethyl]-2-(2,6-dimethylphenoxy)acetamide |
Key Differences :
Methoxyphenyl and Hydroxyethyl Derivatives (PF 32(1), 2006)
Compounds C–E (Vol. 32 No. 1, 2006) share hydroxyethyl and methoxyphenyl groups but differ in substitution patterns :
| Compound | Structure | Value 1 | Value 2 | Value 3 |
|---|---|---|---|---|
| C | N-[2-hydroxy-5-[1-hydroxy-2-[[2-(4-methoxyphenyl)-1-methylethyl]amino]ethyl]phenyl]-acetamide | 1.2 | 1.00 | 1.10 |
| D | N-[2-hydroxy-5-[1-hydroxy-2-[methyl[2-(4-methoxyphenyl)-1-methylethyl]amino]ethyl]-phenyl]formamide | 1.3 | 1.00 | 1.12 |
| E | N-[2-hydroxy-5-[1-hydroxy-2-[[2-(4-methoxy-3-methylphenyl)-1-methylethyl]amino]ethyl]-phenyl]formamide | 1.8 | 1.00 | 0.67 |
Key Observations :
- The hydroxyethoxy chain in the target compound may enhance hydrophilicity compared to the methyl-substituted ethylamino groups in C–E .
Functional Group Analysis
- Hydrogen-Bonding Capacity: The oxalamide core in the target compound provides two hydrogen-bond donors, whereas compounds C–E (formamide/acetamide derivatives) have one donor. This could improve target binding affinity in biological systems.
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